molecular formula C8H4ClF3O B1294942 4-(Trifluoromethyl)benzoyl chloride CAS No. 329-15-7

4-(Trifluoromethyl)benzoyl chloride

Cat. No. B1294942
CAS RN: 329-15-7
M. Wt: 208.56 g/mol
InChI Key: OXZYBOLWRXENKT-UHFFFAOYSA-N
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Patent
US04808762

Procedure details

A stirred solution of 20.0 grams (0.105 mole) of 4-trifluoromethylbenzoic acid and four drops of dimethylformamide in 300 mL of methylene chloride was cooled to 0°-10° C., and 14.7 grams (0.116 mole) of oxalyl chloride was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 18 hours. The reaction mixture was then concentrated under reduced pressure, yielding 21.9 grams of 4-trifluoromethylbenzoyl chloride as a semi-solid. The reaction was repeated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.C(Cl)(=O)C([Cl:17])=O>CN(C)C=O.C(Cl)Cl>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:17])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.